2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride
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Overview
Description
2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a white to off-white solid that is hygroscopic and should be stored under inert atmosphere conditions. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride typically involves the reaction of p-toluidine with N-methylacetamide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{p-Toluidine} + \text{N-methylacetamide} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines.
Scientific Research Applications
2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N,N-dimethylacetamide hydrochloride
- 2-Amino-N-methyl-N-(2,6-dimethylphenyl)acetamide hydrochloride
- 2-Amino-N-methyl-N-(3,4-dimethylphenyl)acetamide hydrochloride
Uniqueness
2-Amino-N-methyl-N-(p-tolyl)acetamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its p-tolyl group provides steric and electronic effects that influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H15ClN2O |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(4-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-3-5-9(6-4-8)12(2)10(13)7-11;/h3-6H,7,11H2,1-2H3;1H |
InChI Key |
OBAYTPNRYSPZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)CN.Cl |
Origin of Product |
United States |
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